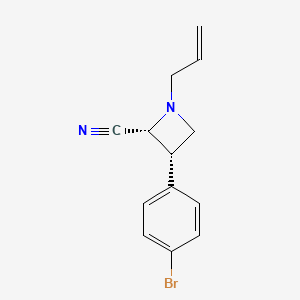

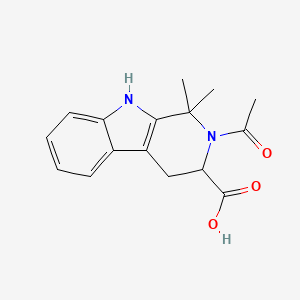

![molecular formula C21H14Cl2N2OS B2647296 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 329079-91-6](/img/structure/B2647296.png)

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

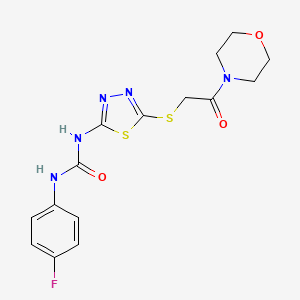

This compound is a quinazolinone derivative . Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . It also contains a sulfanyl group attached to a 2,4-dichlorophenylmethyl moiety .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

The chemical compound 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is part of a broader class of compounds known for their potential in various scientific research applications, particularly in the development of novel antimicrobial agents. Research indicates that derivatives of quinazolines have been synthesized and evaluated for their in vitro activity against various bacterial and fungal pathogens. Compounds from this chemical family have shown promising results in inhibiting the growth of microorganisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, among others. The exploration of these compounds' antimicrobial properties contributes significantly to the ongoing search for new therapeutic agents against resistant strains of bacteria and fungi (Desai et al., 2007), (Patel & Barat, 2010).

Synthesis Methods and Chemical Transformations

The synthesis and chemical transformations of quinazoline derivatives, including those similar to the compound of interest, have been thoroughly studied. Techniques such as the Friedlander annulation have been employed to create a variety of derivatives, showcasing the versatility of quinazolines in chemical synthesis. The ability to introduce different substituents through reactions with various reagents allows for the tailoring of these compounds' physical and biological properties. This adaptability makes quinazolines valuable in the development of new materials and drugs, offering insights into the relationships between chemical structure and function (Gromachevskaya et al., 2017).

Antituberculosis Activity

Quinazoline derivatives have also been explored for their potential in treating tuberculosis, a global health issue. Certain compounds within this family have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity highlights the potential of quinazoline derivatives as candidates for developing new antituberculosis therapies, particularly in the face of rising drug resistance. The identification of compounds with low cytotoxicity towards mammalian cells further emphasizes the therapeutic potential of these molecules (Chitra et al., 2011).

Structural Analysis and Supramolecular Features

The structural and supramolecular features of quinazoline derivatives, including their crystal packing and molecular interactions, have been the subject of detailed studies. These investigations provide valuable information on how the molecular structure influences the physical properties and reactivity of these compounds. Understanding the weak interactions and molecular geometry can inform the design of new materials and drugs, leveraging the unique characteristics of the quinazoline scaffold (Mandal & Patel, 2018).

Mécanisme D'action

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could have potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2OS/c22-15-11-10-14(18(23)12-15)13-27-21-24-19-9-5-4-8-17(19)20(26)25(21)16-6-2-1-3-7-16/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRJEZBKURMKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

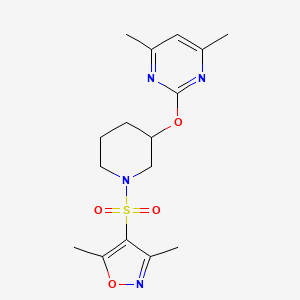

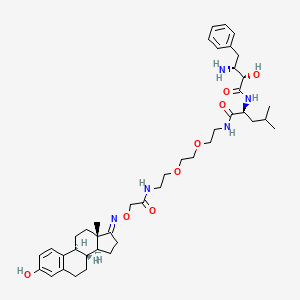

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2647220.png)

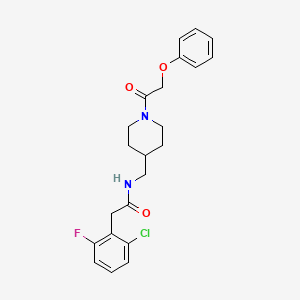

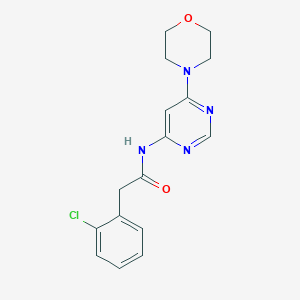

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)

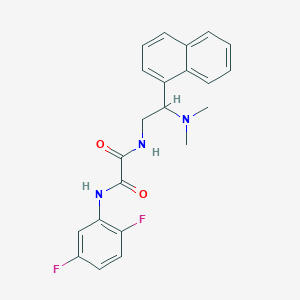

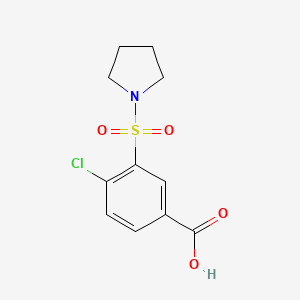

![tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate](/img/structure/B2647226.png)

![N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2647228.png)

![4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2647233.png)